REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[OH:10].Br[CH2:12][C:13](Br)=[O:14].O=C1NC2C=C(C#N)C=CC=2OC1>>[F:8][C:6]1[CH:5]=[C:4]([F:9])[C:3]2[O:10][CH2:12][C:13](=[O:14])[NH:1][C:2]=2[CH:7]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=CC(=C1)F)F)O
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Name
|
|
Quantity
|
0.9 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O=C1COC2=C(N1)C=C(C=C2)C#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
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FC=1C=C(C2=C(NC(CO2)=O)C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |